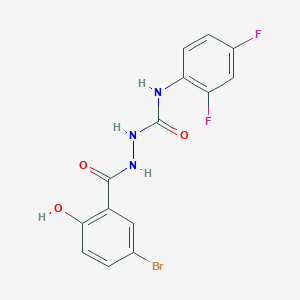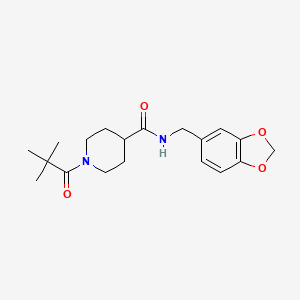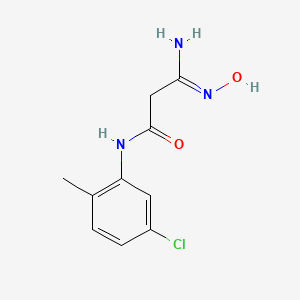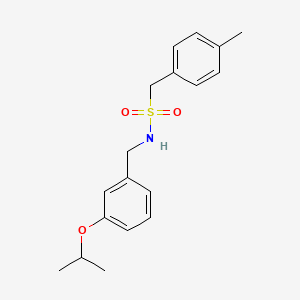![molecular formula C19H22N2O4S B4687144 4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4687144.png)
4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide
Übersicht
Beschreibung
4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as PAK1 inhibitor IPA-3, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. PAK1 is a serine/threonine kinase that plays a crucial role in cell proliferation, migration, and survival. Overexpression of PAK1 has been observed in various types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibitor IPA-3 works by inhibiting the activity of this compound, which is a key regulator of cell proliferation, migration, and survival. This compound promotes cancer cell growth and metastasis by activating various downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. Inhibition of this compound by IPA-3 leads to the activation of pro-apoptotic pathways and the inhibition of pro-survival pathways, ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
This compound inhibitor IPA-3 has been shown to have several biochemical and physiological effects. It has been found to inhibit cancer cell proliferation, migration, and invasion, as well as sensitize cancer cells to chemotherapy drugs. In addition, IPA-3 has been shown to induce apoptosis in cancer cells by activating pro-apoptotic pathways and inhibiting pro-survival pathways. Moreover, IPA-3 has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibitor IPA-3 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. Moreover, it has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to using IPA-3 in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in some assays. In addition, IPA-3 has been shown to have off-target effects on other kinases, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibitor IPA-3. One area of interest is the development of more potent and selective this compound inhibitors. In addition, there is a need for further studies to elucidate the downstream signaling pathways affected by IPA-3. Moreover, there is a need for in vivo studies to determine the efficacy and safety of IPA-3 in animal models. Finally, there is a need for clinical trials to determine the potential use of IPA-3 in cancer treatment.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-[(phenylsulfonyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide inhibitor IPA-3 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. In addition, IPA-3 has been found to sensitize cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy. Moreover, IPA-3 has been shown to inhibit cancer cell migration and invasion, which are critical steps in cancer metastasis.
Eigenschaften
IUPAC Name |
3-(benzenesulfonamido)-4-methyl-N-(oxolan-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-9-10-15(19(22)20-13-16-6-5-11-25-16)12-18(14)21-26(23,24)17-7-3-2-4-8-17/h2-4,7-10,12,16,21H,5-6,11,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDXYAZFLOZRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCCO2)NS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-ethoxyphenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4687063.png)

![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4687072.png)
![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-[2-(3-pyridinyloxy)ethyl]propanamide](/img/structure/B4687084.png)

![methyl (5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4687102.png)
![2-[bis(diphenylphosphoryl)methyl]pyridine](/img/structure/B4687117.png)
![N-(3-{[(4-bromophenyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4687128.png)


![N-[5-ethyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)-2-phenylacetamide](/img/structure/B4687147.png)
![1-{[3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4687155.png)
![1-(4-methoxyphenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4687168.png)
![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-methylphenyl]benzenesulfonamide](/img/structure/B4687173.png)